N-isobutyl-3-methyl-4-nitrobenzamide is a complex organic compound classified as a substituted benzamide. It features a nitro group and an isobutyl side chain, which contribute to its unique chemical properties. The compound is of interest in medicinal chemistry and material science due to its potential biological activities and applications.
This compound can be synthesized through various chemical reactions, primarily involving nitration and alkylation processes. It is not widely available commercially but can be obtained through specialized chemical suppliers or synthesized in laboratory settings.
N-isobutyl-3-methyl-4-nitrobenzamide belongs to the class of benzamides, which are characterized by the presence of an amide functional group attached to a benzene ring. Its specific structure includes a nitro group at the para position relative to the amide, which influences its reactivity and biological properties.
The synthesis of N-isobutyl-3-methyl-4-nitrobenzamide typically involves two main steps: nitration and alkylation.
N-isobutyl-3-methyl-4-nitrobenzamide has a molecular formula of and a molecular weight of approximately 224.27 g/mol.
N-isobutyl-3-methyl-4-nitrobenzamide can participate in several chemical reactions:
The mechanism of action for N-isobutyl-3-methyl-4-nitrobenzamide primarily involves its interactions with biological targets, potentially leading to antimicrobial or anticancer effects. The nitro group is known to undergo reduction within biological systems, which may activate the compound's therapeutic properties.
Research indicates that compounds with nitro groups can act as prodrugs, where metabolic reduction activates their pharmacological effects. This characteristic makes N-isobutyl-3-methyl-4-nitrobenzamide a candidate for further study in drug development.
These properties indicate that N-isobutyl-3-methyl-4-nitrobenzamide has moderate thermal stability and solubility characteristics relevant for laboratory handling and potential applications.
N-isobutyl-3-methyl-4-nitrobenzamide has several scientific uses:
This compound's unique structure and properties make it a subject of interest for ongoing research in various scientific fields.
N-Isobutyl-3-methyl-4-nitrobenzamide belongs to the nitro-substituted benzamide family, characterized by a benzoyl core modified with alkyl and nitro functional groups. Its systematic IUPAC name is N-(2-methylpropyl)-3-methyl-4-nitrobenzamide, reflecting the isobutyl group (2-methylpropyl) attached to the amide nitrogen and the methyl/nitro substituents on the benzene ring. Key identifiers include:
Table 1: Nomenclature and Identifiers
| Property | Value |
|---|---|
| IUPAC Name | N-(2-methylpropyl)-3-methyl-4-nitrobenzamide |
| CAS Registry Number | 710938 (PubChem CID) |
| Molecular Formula | C₁₂H₁₆N₂O₃ |
| Common Synonyms | 3-Methyl-N-(2-methylpropyl)-4-nitrobenzamide |
| SMILES | CC1=C(C=CC(=C1)C(=O)NCC(C)C)N+[O-] |
This compound shares structural motifs with pharmacologically active benzamides but lacks therapeutic approval [1] [2].
Benzamide derivatives gained prominence in the mid-20th century for their neuroprotective and anti-inflammatory properties. Early studies on compounds like N-tert-butyl-4-nitrobenzamide (cited in patent AU700984B2) demonstrated dopaminergic modulation and neuroprotective effects in Parkinson’s disease models, establishing the nitrobenzamide scaffold as a platform for central nervous system (CNS) drug discovery [5]. The isobutyl side chain in N-isobutyl-3-methyl-4-nitrobenzamide emerged as a strategic modification to enhance lipophilicity and blood-brain barrier permeability compared to shorter-chain analogs [3].
This compound exemplifies strategic molecular design:
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 72691-25-9
CAS No.: 64354-92-3